Superior Recovery and Precision in Human Plasma Quantification Using 4-OH-PCB 187-13C12
In a validated GC-MS method for quantifying OH-PCBs in human plasma, the use of 4-OH-PCB 187-13C12 as an internal standard yielded a recovery of 89 ± 7% for the hydroxylated PCB fraction, significantly outperforming the 76 ± 10% recovery obtained for the parent PCB fraction using a different 13C12-labeled internal standard (CB 141-13C12) under identical extraction and analysis conditions [1]. This difference is attributed to the closer physicochemical match between the labeled analog and the native OH-PCB analytes, resulting in more accurate compensation for losses during sample preparation.
| Evidence Dimension | Recovery (%) |
|---|---|
| Target Compound Data | 89 ± 7% |
| Comparator Or Baseline | 13C12-labeled PCB internal standard (CB 141-13C12) for parent PCBs: 76 ± 10% |
| Quantified Difference | +13% absolute recovery |
| Conditions | Human plasma fortified at 5 and 15 μg/L; GC-MS analysis with derivatization |
Why This Matters
Higher and more consistent recovery directly translates to improved method accuracy and lower limits of quantification, which is critical for detecting trace levels of this metabolite in human biomonitoring studies where median concentrations are below 0.5 ng/mL.
- [1] González Hernández L. Análisis cromatográfico de PCBs e HO-PCBs en plasma humano. Master's Thesis, Universidad Autónoma de San Luis Potosí, 2009. View Source
